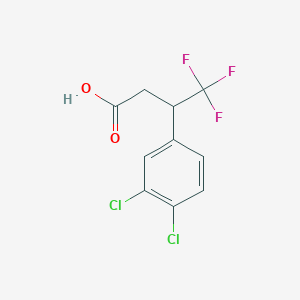
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane is a cyclic terpene hydrocarbon with a unique chemical structureThe molecular formula of this compound is C11H18, and it has a molecular weight of 150.26 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the cyclization of prop-2-yn-1-ones using palladium-catalyzed [4+1] cyclization . This reaction is typically carried out under specific conditions, including the use of aryl amine and water as reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce different hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane has diverse applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in catalytic reactions, it may act as a ligand to facilitate the reaction process .
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethyl-2-(2-methylpropyl)cyclohexane: This compound has a similar cyclic structure but different substituents.
4-(prop-2-yn-1-yl)cyclohexane-1,3-dione: Another compound with a similar backbone but different functional groups.
Uniqueness: 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane is unique due to its specific substituents and the resulting chemical properties
Eigenschaften
Molekularformel |
C11H18 |
|---|---|
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
1,1-dimethyl-4-prop-2-ynylcyclohexane |
InChI |
InChI=1S/C11H18/c1-4-5-10-6-8-11(2,3)9-7-10/h1,10H,5-9H2,2-3H3 |
InChI-Schlüssel |
PAXVRWHPZPDUGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)CC#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


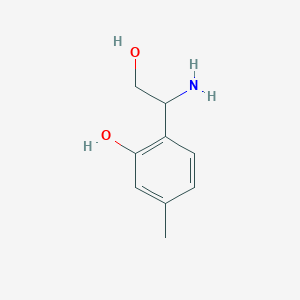

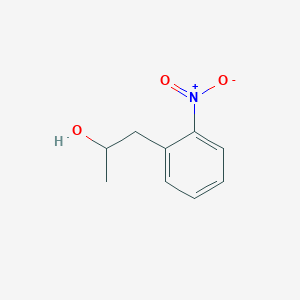
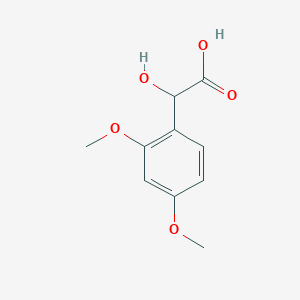

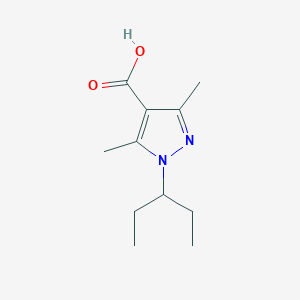
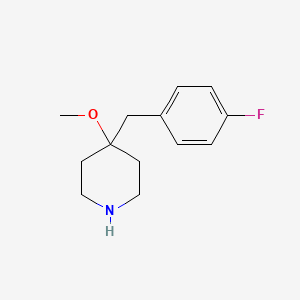

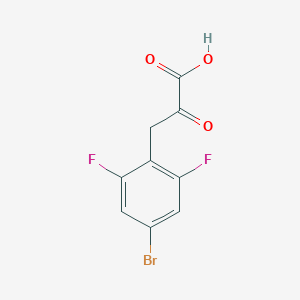

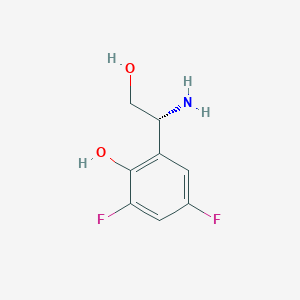
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)
